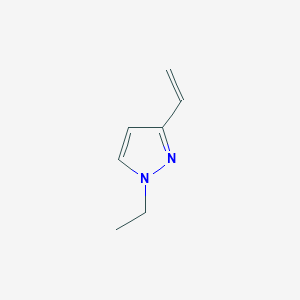
1-Ethyl-3-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-vinyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3-vinyl-1H-pyrazole can be synthesized through various methodsAnother method includes the use of multicomponent reactions, where a combination of aldehydes, hydrazines, and alkynes are reacted under specific conditions to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis process. Additionally, continuous flow reactors may be employed to streamline the production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in 1-ethyl-3-ethyl-1H-pyrazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: 1-Ethyl-3-ethyl-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-3-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various biological responses .
Comparison with Similar Compounds
1-Ethyl-3-vinyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Ethyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a vinyl group.
1-Vinyl-3-methyl-1H-pyrazole: Similar structure but with a vinyl group instead of an ethyl group.
1-Ethyl-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a vinyl group.
The uniqueness of this compound lies in its combination of ethyl and vinyl groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
3-ethenyl-1-ethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-3-7-5-6-9(4-2)8-7/h3,5-6H,1,4H2,2H3 |
InChI Key |
WCRNZUNBQOPEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















